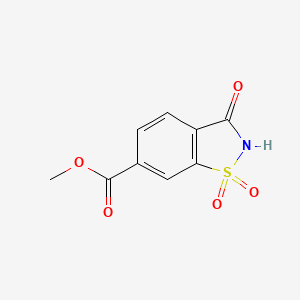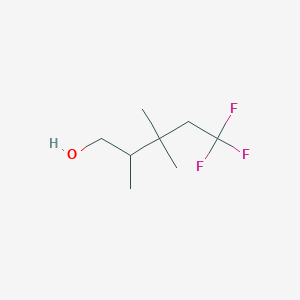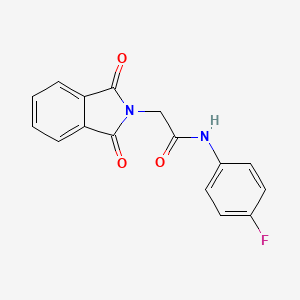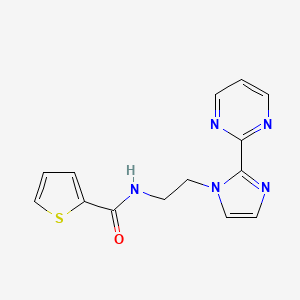
7-Chloro-2-(5-ethylthien-2-yl)-8-methylquinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-2-(5-ethylthien-2-yl)-8-methylquinoline-4-carboxylic acid (7-CETQ) is a synthetic organic compound belonging to the quinoline family of compounds. This compound is of interest for its potential to be used in scientific research applications, as well as its potential for use in laboratory experiments. 7-CETQ is a relatively new compound and as such, much of the research surrounding it is still in its early stages.
Wissenschaftliche Forschungsanwendungen
Photolysis in Aqueous Systems
Research has shown the photodegradation of similar quinolinecarboxylic herbicides in aqueous solutions. For instance, studies on 7-chloro-3-methylquinoline-8-carboxylic acid under different irradiation wavelengths revealed insights into the photodegradation process, particularly in the presence of titanium dioxide (Pinna & Pusino, 2012).
Synthesis of Quinoline Derivatives
Research on the synthesis of novel quinoline derivatives, such as the one-pot reaction of certain carboxylates with substituted salicylaldehydes, provides insight into the structural and chemical versatility of quinoline-based compounds (Gao, Liu, Jiang, & Li, 2011).
Novel Substituted Dibenzonaphthyridines
The synthesis of novel substituted dibenzonaphthyridines, starting with 4-chloro-2-methylquinolines, indicates the potential for creating diverse derivatives for various applications (Manoj & Prasad, 2009).
Antibacterial Properties
Studies on derivatives of quinolinecarboxylic acids have shown significant antibacterial activities against strains like E. coli and S. aureus. This highlights the potential of quinoline derivatives in medical and pharmaceutical applications (Al-Hiari et al., 2007).
Phosphorescent Emissions
The study of phosphorescent emissions of copper(I) complexes with quinoline carboxylic acid analogue ligands showcases the applications of quinoline derivatives in materials science, particularly in photophysical properties (Małecki et al., 2015).
Synthesis for Antitubercular Activity
The design and synthesis of novel quinoline derivatives for antitubercular activity, as seen in studies on 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, demonstrate the role of quinoline compounds in addressing infectious diseases (Marvadi et al., 2020).
Microwave-Irradiated Synthesis for Antimicrobial Activity
Research has also focused on the microwave-irradiated synthesis of quinoline derivatives for antimicrobial applications, indicating a modern approach to the synthesis and application of these compounds (Bhatt & Agrawal, 2010).
Eigenschaften
IUPAC Name |
7-chloro-2-(5-ethylthiophen-2-yl)-8-methylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2S/c1-3-10-4-7-15(22-10)14-8-12(17(20)21)11-5-6-13(18)9(2)16(11)19-14/h4-8H,3H2,1-2H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPSLJCVHQOCPHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(5-Fluoro-2-methoxybenzenesulfonyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine](/img/structure/B2360328.png)


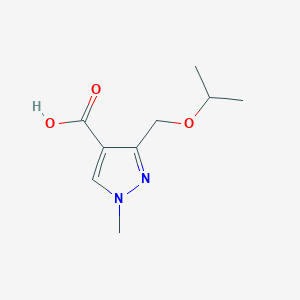

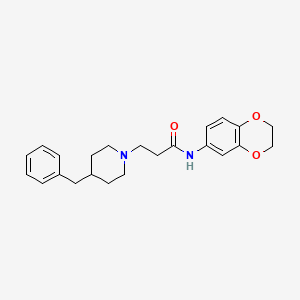
![2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2360338.png)
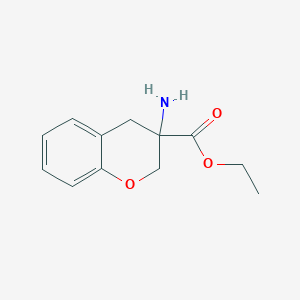

![2-(3-acetylphenoxy)-N-[cyano(cyclohexyl)methyl]acetamide](/img/structure/B2360342.png)
